molecular formula C11H19F2NO4 B15340558 Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate

Cat. No.: B15340558
M. Wt: 267.27 g/mol
InChI Key: IHUNEKWPBUXYGE-UHFFFAOYSA-N
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Description

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate is a protected amino acid derivative of interest in pharmaceutical research and organic synthesis. With the molecular formula C11H19F2NO4 and a molecular weight of 267.27 g/mol, this compound features a tert-butoxycarbonyl (Boc) group serving as a protective group for a methylated amino function, a common strategy in multi-step synthetic routes, particularly in peptidomimetics and active pharmaceutical ingredient (API) development . The presence of the geminal difluoro moiety at the 2-position of the propanoate backbone can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block for creating novel molecular entities. This chemical is offered with a purity of 95% or higher and requires cold-chain transportation and storage at 2-8°C to ensure its stability . It is supplied for laboratory research purposes only. This compound is strictly for research and development applications. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C11H19F2NO4/c1-6-17-8(15)11(12,13)7-14(5)9(16)18-10(2,3)4/h6-7H2,1-5H3

InChI Key

IHUNEKWPBUXYGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

Biological Activity

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate is a fluorinated compound with potential applications in medicinal chemistry, particularly as a building block for synthesizing novel fluorinated amino acids. This article reviews its biological activity, synthesis methods, and potential applications based on existing literature.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Ethyl ester group
  • Boc (tert-butyloxycarbonyl) protected amino group
  • Two fluorine atoms attached to a propanoate backbone

Its molecular formula is C10_{10}H14_{14}F2_2N2_2O2_2, with a molecular weight of approximately 179.16 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, making it advantageous in drug design.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. These methods typically involve the introduction of fluorine atoms into the propanoate backbone and the subsequent protection of the amino group using Boc chemistry. The following table summarizes some key synthetic pathways:

Synthesis Method Steps Involved Yield
Method AFluorination of propanoate followed by Boc protectionHigh
Method BSequential addition of Boc and fluorinated groupsModerate
Method COne-pot synthesis using fluorinated reagentsVariable

Case Studies and Research Findings

  • Fluorinated Compounds in Drug Development :
    • Research has indicated that fluorinated compounds can significantly improve pharmacokinetic properties and bioavailability in drug formulations. For example, studies on related compounds have demonstrated enhanced binding affinities to target proteins due to increased lipophilicity and metabolic stability .
  • In Vivo Studies :
    • While specific in vivo studies on this compound are scarce, related compounds have been evaluated for their efficacy in inhibiting oncogenic pathways. For instance, modifications to similar scaffolds have resulted in potent inhibitors for B-cell lymphoma .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Applications References
Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate 847986-13-4 Boc-protected methylamino, 2,2-difluoro C₁₀H₁₇F₂NO₄ Peptide synthesis, drug intermediates
Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate 1346597-47-4 Benzyl (replaces Boc), methylamino, 2,2-difluoro C₁₂H₁₅F₂NO₂ Catalysis, agrochemicals
Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate 1823791-33-8 Benzyl + ethoxy-oxoethyl chain, 2,2-difluoro C₁₆H₂₀F₂NO₄ Polymer chemistry, surfactants
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate - 2-Fluorophenyl ketone, no amino group C₁₁H₁₁FO₃ Fluorinated dye synthesis

Key Observations :

  • Protection Strategy : The Boc group in the target compound offers orthogonal protection compared to benzyl or ethoxy-oxoethyl groups, enabling selective deprotection in multi-step syntheses .
  • Fluorine Impact : All analogs with 2,2-difluoro substitution exhibit enhanced electronegativity and steric effects, influencing reactivity and binding affinity in medicinal chemistry .
  • Applications : Benzyl derivatives (e.g., CAS 1346597-47-4) are more lipophilic, favoring membrane permeability in agrochemicals, while the Boc variant is preferred in peptide synthesis due to its compatibility with solid-phase techniques .

Physicochemical Properties

Property Ethyl 3-[Boc(me)amino]-2,2-difluoropropanoate Ethyl 3-[Benzyl(me)amino]-2,2-difluoropropanoate Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Molecular Weight (g/mol) 253.24 243.25 210.20
Density (g/cm³) - 1.170 1.25 (predicted)
Boiling Point (°C) - 307.2 (predicted) 285–290
Solubility Soluble in DMF, THF Soluble in ethyl acetate, DCM Soluble in ethanol, acetone
Storage Conditions Room temperature, dry Refrigerated Ambient

Notes:

  • The Boc variant’s higher molecular weight and polar Boc group reduce volatility compared to benzyl analogs .
  • Fluorinated phenyl ketones (e.g., CAS 214401-05-5) exhibit lower solubility in polar solvents due to aromatic stacking .

Q & A

Q. What are the key synthetic strategies for Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection, fluorination, and esterification steps. The Boc (tert-butoxycarbonyl) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) . Difluorination at the 2,2-position is achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, requiring anhydrous conditions to avoid hydrolysis . Esterification with ethanol is catalyzed by HATU or DIC, with solvent choice (DMF, THF) critical for minimizing side reactions. Optimizing stoichiometry (1.2–1.5 equivalents for fluorinating agents) and temperature (−10°C to RT) improves yields to >70% .

Q. How does the Boc-protected methylamino group enhance stability during synthetic workflows?

The Boc group shields the secondary amine from nucleophilic attack and oxidation, enabling compatibility with subsequent reactions (e.g., ester hydrolysis or coupling). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (1–2 h, RT), preserving the difluoropropanoate backbone . Stability under basic conditions (pH < 10) allows its use in multi-step syntheses of fluorinated peptidomimetics .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR identifies difluoro signals (δ −110 to −120 ppm, AB quartet), while 1H^{1}\text{H} NMR confirms Boc methyl (δ 1.2–1.4 ppm) and ethyl ester (δ 1.2–1.3 ppm, triplet) .
  • LC-MS : ESI+ mode detects [M+H]+^+ with m/z ~307.2 (C12_{12}H20_{20}F2_2NO4_4). High-resolution MS validates molecular formula .
  • IR : Stretching frequencies for carbonyl (Boc: ~1680 cm1^{-1}; ester: ~1720 cm1^{-1}) and C-F bonds (~1150 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do the 2,2-difluoro and Boc-methylamino groups influence bioactivity in drug discovery?

The difluoro motif enhances metabolic stability by resisting CYP450-mediated oxidation, while increasing lipophilicity (logP ~1.2), as seen in fluorinated protease inhibitors . The Boc-methylamino group facilitates hydrogen bonding with target enzymes (e.g., kinases) without steric hindrance, improving binding affinity. Comparative studies with non-fluorinated analogs show 3–5× higher plasma half-lives in preclinical models .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to map interactions between the Boc group and hydrophobic enzyme pockets (e.g., HCV NS3/4A protease).
  • MD simulations : Assess conformational stability of the difluoropropanoate backbone in aqueous vs. lipid environments (AMBER or GROMACS) .
  • QSAR models : Correlate substituent electronegativity (fluorine) with IC50_{50} values to prioritize analogs .

Q. How should researchers address contradictory data in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). For example:

  • False positives : Test against counter-targets (e.g., thrombin for serine protease inhibitors) .
  • pH sensitivity : Adjust Tris-HCl (pH 7.4–8.0) to stabilize the Boc group.
  • Solvent interference : Use <1% DMSO to avoid denaturation . Validate findings with orthogonal assays (SPR, ITC) and replicate in triplicate.

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins (20% w/v) or PEG-400 (30% v/v) in PBS .
  • Prodrug approach : Hydrolyze the ethyl ester to a carboxylate (via esterases) for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm) for sustained release .

Methodological Considerations

Q. How to mitigate risks of fluorine-mediated side reactions during scale-up?

  • Purification : Use silica gel chromatography (hexane/EtOAc 3:1) to remove fluorinated byproducts (e.g., HF derivatives) .
  • Safety : Perform fluorinations in fume hoods with CaCO3_3 scrubbers to neutralize HF .
  • Quality control : Monitor residual fluoride via ion chromatography (IC; limit <50 ppm) .

Q. What are best practices for storing this compound to prevent degradation?

Store under inert gas (Argon) at −20°C in amber vials. Stability tests show <5% decomposition over 6 months when protected from moisture (Boc hydrolysis) and light (ester cleavage) .

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